molecular formula C18H15NO5 B12535930 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid CAS No. 807618-87-7

2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid

Cat. No.: B12535930
CAS No.: 807618-87-7
M. Wt: 325.3 g/mol
InChI Key: VAWWPYGMKBAEPU-UHFFFAOYSA-N
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Description

2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-1H-indole-2-carboxylic acid
  • 2-Benzoyl-1H-indole-3-carboxylic acid
  • 4,6-Dimethoxy-1H-indole-3-carboxylic acid

Uniqueness

2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets .

Properties

CAS No.

807618-87-7

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C18H15NO5/c1-23-11-8-12-14(13(9-11)24-2)15(18(21)22)16(19-12)17(20)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H,21,22)

InChI Key

VAWWPYGMKBAEPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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